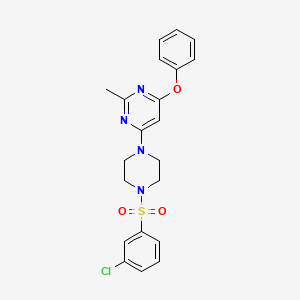

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The sulfonyl group may enhance the compound’s solubility and stability, while the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide .

Uniqueness

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to its combination of a piperazine ring, a sulfonyl group, and a pyrimidine ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Additionally, the presence of the sulfonyl group can enhance the compound’s stability and solubility, distinguishing it from other similar compounds.

Biological Activity

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials supported by various studies.

The molecular formula of this compound is C21H21ClN4O3S, with a molecular weight of 444.9 g/mol. The presence of the sulfonamide group is particularly noteworthy for its biological implications.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O3S |

| Molecular Weight | 444.9 g/mol |

| CAS Number | 946272-31-7 |

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperazine derivatives can effectively inhibit bacterial growth, particularly against strains such as Salmonella typhi and Bacillus subtilis . In vitro evaluations demonstrated moderate to strong activity against these pathogens, suggesting that the target compound may possess comparable efficacy.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound in therapeutic applications. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for related compounds have indicated strong inhibitory activity, with some derivatives showing IC50 values as low as 0.63 µM for AChE inhibition . This suggests a promising pathway for further development in treating conditions like Alzheimer's disease.

Cancer Chemotherapy

The sulfonamide moiety in the compound has been linked to anticancer activities. Research into structurally similar pyrimidine derivatives has shown significant inhibition of cell proliferation in various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies.

Hypoglycemic and Diuretic Effects

Studies have also reported hypoglycemic and diuretic activities associated with piperazine derivatives. These effects are particularly relevant in the management of diabetes and hypertension, respectively . The pharmacological behavior is attributed to the ability of these compounds to modulate glucose metabolism and fluid balance in the body.

Case Studies

- Antibacterial Screening : A series of synthesized piperazine derivatives were evaluated against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited notable antibacterial properties, particularly against Gram-negative bacteria .

- Enzyme Inhibition Profile : In a study focused on enzyme inhibitors, several derivatives were tested for their efficacy against AChE and urease. The findings underscored the potential of these compounds in drug development targeting neurodegenerative diseases and urinary tract infections .

Properties

IUPAC Name |

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWFYJFIEKPSDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.